molecular formula C11H10N2O2 B11171558 Benzamide, N-(5-methyl-3-isoxazolyl)- CAS No. 13053-85-5

Benzamide, N-(5-methyl-3-isoxazolyl)-

Cat. No.: B11171558
CAS No.: 13053-85-5
M. Wt: 202.21 g/mol
InChI Key: PYYNRSJHYPEMOS-UHFFFAOYSA-N
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Description

Benzamide, N-(5-methyl-3-isoxazolyl)- is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.22 g/mol It is known for its unique structure, which includes a benzamide group attached to a 5-methyl-3-isoxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5-methyl-3-isoxazolyl)- typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for Benzamide, N-(5-methyl-3-isoxazolyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(5-methyl-3-isoxazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, N-(5-methyl-3-isoxazolyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(5-methyl-3-isoxazolyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzamide group with a 5-methyl-3-isoxazolyl moiety makes it a valuable compound for various research applications.

Properties

CAS No.

13053-85-5

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(13-15-8)12-11(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)

InChI Key

PYYNRSJHYPEMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2

solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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